2-Bromo-4-chlorobenzylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
874482-95-8 |
|---|---|
Molecular Formula |
C7H7BrClN |
Molecular Weight |
220.49 |
IUPAC Name |
(2-bromo-4-chlorophenyl)methanamine |
InChI |
InChI=1S/C7H7BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
InChI Key |
FXMITEFGCJTQCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Br)CN |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CN |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Bromo 4 Chlorobenzylamine
Classical and Contemporary Synthetic Routes to Substituted Benzylamines
Traditional and modern chemical syntheses provide a range of reliable methods for the preparation of substituted benzylamines. These methods have been refined over time to improve yields and accommodate a variety of starting materials and functional groups.
Reductive Amination Pathways from Corresponding Aldehydes or Ketones
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. nih.gov This process typically involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of 2-Bromo-4-chlorobenzylamine, the corresponding aldehyde, 2-bromo-4-chlorobenzaldehyde (B1282380), would be the starting material.
The reaction can be carried out using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. nih.govacs.org The choice of reducing agent is critical for achieving high yields and selectivity. For instance, half-sandwich iridium complexes have been shown to be effective catalysts for reductive amination under mild conditions. nih.gov The use of ammonium (B1175870) formate (B1220265) in conjunction with a Hantzsch ester also provides a catalyst-free method for the reductive amination of aromatic aldehydes. rsc.org
Detailed research findings have shown that various substituted benzaldehydes, including those with chloro and bromo groups, can be successfully converted to their corresponding benzylamines in high yields. iith.ac.in For example, the reductive amination of 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde (B125591) using a palladium(II) catalyst and bis(pinacolato)diboron (B136004) (HBpin) as a reducing agent resulted in high yields of the corresponding N-benzylamines. iith.ac.in
| Reactant | Reducing System | Product | Yield |
| 4-chlorobenzaldehyde | Pd(II) catalyst / HBpin | N-benzyl-4-chloroaniline | 87-89% iith.ac.in |
| 4-bromobenzaldehyde | Pd(II) catalyst / HBpin | N-benzyl-4-bromoaniline | 87-89% iith.ac.in |
| Benzaldehyde | Ir1 catalyst / HCOONH₄ | Benzylamine (B48309) | >99% conversion nih.gov |
Gabriel Synthesis and Analogous Phthalimide-Based Procedures
The Gabriel synthesis is a classic method for preparing primary amines that avoids the overalkylation often encountered with direct amination. masterorganicchemistry.com This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 2-bromo-4-chlorobenzyl bromide.
The resulting N-substituted phthalimide is then cleaved to release the primary amine. This is typically achieved through hydrazinolysis with hydrazine (B178648) hydrate, or by acidic or basic hydrolysis. masterorganicchemistry.com While robust, the harsh conditions of the cleavage step can sometimes be a limitation. To address this, alternative methods, such as using a two-step process involving a primary amine in a four-component reaction followed by deprotection, have been explored. nih.gov The Gabriel synthesis has been successfully employed for the preparation of various substituted benzylamines. nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product |
| Substituted Benzyl (B1604629) Bromides | Potassium Phthalimide | Hydrazine | Substituted Benzylamines nih.gov |
| 2-Iodobenzyl Bromide | Potassium Phthalimide | Hydrazine | 2-Iodobenzylamine nih.gov |
Reduction of Nitriles or Nitro Compounds
Another important route to benzylamines involves the reduction of either a nitrile or a nitro group. The reduction of 2-bromo-4-chlorobenzonitrile (B1290527) would yield this compound. This transformation can be achieved using various reducing agents, including lithium aluminum hydride or through catalytic hydrogenation. smolecule.com
Alternatively, the synthesis can start from a nitro-substituted precursor. For example, the reduction of a nitro group to an amine is a common synthetic step. google.com A variety of reducing systems can be employed, such as stannous chloride in the presence of hydrochloric acid or iron in acetic acid. google.com
| Starting Material | Reducing Agent | Product |
| 2-Chloro-4-nitrobenzonitrile | SnCl₂ / HCl | 4-Amino-2-chlorobenzonitrile google.com |
| 2-Chloro-5-nitrobenzonitrile | SnCl₂ / HCl | 5-Amino-2-chlorobenzonitrile google.com |
| 4-Bromo-2-chlorobenzonitrile | Lithium Aluminum Hydride | 4-Bromo-2-chlorobenzylamine smolecule.com |
Direct Amination Reactions
Direct amination involves the formation of a carbon-nitrogen bond by directly reacting a suitable precursor with an amine source. One common approach is the reaction of a benzyl halide with ammonia. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation. Using a large excess of the aminating agent can help to favor the formation of the primary amine. For example, a process for the synthesis of 4-chlorobenzylamine (B54526) from 4-chlorobenzyl chloride using liquid ammonia in an autoclave has been reported. chemicalbook.com
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced strategies often rely on catalysis to achieve high selectivity and reduce waste.
Catalytic Approaches for Carbon-Nitrogen Bond Formation
Catalytic methods are at the forefront of sustainable amine synthesis. Iron-catalyzed direct amination of benzyl alcohols provides a route to substituted benzylamines through a "borrowing hydrogen" methodology. rug.nl This approach is attractive as it uses readily available starting materials. Copper-catalyzed cross-dehydrogenative coupling of alkylarenes offers another pathway to α-substituted primary benzylamines. acs.orgnih.gov
Biocatalysis, using enzymes such as transaminases, is also a promising green alternative. researchgate.net Transaminases can convert ketones to chiral amines with high enantioselectivity under mild reaction conditions. researchgate.net
| Catalytic Method | Catalyst | Reactants | Product |
| Direct Amination | Homogeneous Iron Complex | Benzyl Alcohols, Amines | Substituted Benzylamines rug.nl |
| Cross-Dehydrogenative Coupling | Copper Catalyst | Alkylarenes | α-Substituted Primary Benzylamines acs.orgnih.gov |
| Biocatalytic Amination | Transaminase (Pp-SpuC) | Substituted Ketones, Isopropylamine | Substituted Benzylamines researchgate.net |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. Biocatalytic transformations, on the other hand, rely solely on enzymes to catalyze specific reactions. For the synthesis of this compound, these approaches can offer advantages in terms of stereoselectivity and milder reaction conditions.
A plausible chemoenzymatic route to this compound involves the reductive amination of 2-bromo-4-chlorobenzaldehyde. This two-step process can be initiated with a biocatalytic reduction of the aldehyde to the corresponding alcohol, followed by a chemical amination step, or more directly, through a one-pot reductive amination using enzymes.
Biocatalytic Reductive Amination:
Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) are instrumental in the synthesis of chiral amines. researchgate.net A potential biocatalytic pathway for this compound could start from 2-bromo-4-chlorobenzaldehyde.
Using ω-Transaminases (ω-TAs): These enzymes can catalyze the conversion of a ketone or an aldehyde to an amine by transferring an amino group from an amino donor, such as isopropylamine. While ω-TAs are more commonly used for ketones, their application for the direct amination of aldehydes is an area of active research.
Using Imine Reductases (IREDs) or Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from the corresponding aldehyde (2-bromo-4-chlorobenzaldehyde) and an amine source like ammonia or an alkylamine. researchgate.net This approach can lead to the formation of chiral amines with high enantiomeric excess.
A hypothetical chemoenzymatic cascade for the synthesis of enantiopure this compound could involve the following steps:
Chemical Synthesis of the Precursor: Synthesis of 2-bromo-4-chlorobenzaldehyde from commercially available starting materials.
Biocatalytic Asymmetric Amination: The aldehyde is then subjected to a biocatalytic reductive amination using an appropriate enzyme (e.g., IRED) and an amino donor to yield the chiral amine.
| Enzyme Class | Precursor | Key Transformation | Potential Product |
| Imine Reductase (IRED) | 2-Bromo-4-chlorobenzaldehyde | Asymmetric reductive amination | (R)- or (S)-2-Bromo-4-chlorobenzylamine |
| ω-Transaminase (ω-TA) | (Hypothetical) 1-(2-bromo-4-chlorophenyl)methanone | Asymmetric transamination | (R)- or (S)-2-Bromo-4-chlorobenzylamine |
Research on the chemoenzymatic synthesis of related compounds, such as chiral 3-substituted tetrahydroquinolines, has demonstrated the feasibility of combining biocatalytic steps with chemical transformations. For instance, a biocatalytic reduction of a substituted 2-bromobenzaldehyde (B122850) derivative using an "ene-reductase" can be followed by a chemical reductive amination to yield the desired product. rsc.org
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Key green chemistry principles applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For amine synthesis, solvents like ethanol (B145695), water, or deep eutectic solvents (DESs) are being explored. rsc.orgCurrent time information in Bangalore, IN. For example, molybdenum-catalyzed allylic aminations have been successfully carried out in ethanol. Current time information in Bangalore, IN.
Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. Biocatalysts (enzymes) are particularly attractive due to their high selectivity and operation under mild conditions. researchgate.net Metal-based catalysts that can be recovered and reused also contribute to a greener process. Current time information in Bangalore, IN.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reductive amination, for instance, is a relatively atom-economical method for amine synthesis.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions often proceed under mild conditions, making them more energy-efficient.
A potential green synthetic route for this compound could be the direct hydrogenation of 2-bromo-4-chlorobenzonitrile. A patented process for preparing halogenated benzylamines from halogenated benzonitriles highlights the use of a hydrogenation catalyst and ammonia, with the potential for recycling the catalyst and solvent.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Greener Solvents | Employing ethanol or water instead of chlorinated solvents. Current time information in Bangalore, IN. |
| Catalysis | Utilizing recyclable biocatalysts (e.g., IREDs) or heterogeneous metal catalysts. researchgate.netCurrent time information in Bangalore, IN. |
| Atom Economy | Preferring addition reactions like hydrogenation over substitution reactions with poor atom economy. |
| Energy Efficiency | Performing reactions at or near room temperature, as is often possible with biocatalysis. researchgate.net |
Regioselective and Stereoselective Synthesis of this compound and its Enantiomers
Regioselective Synthesis:
The synthesis of this compound inherently requires regioselectivity to place the bromine and chlorine atoms at the correct positions on the benzene (B151609) ring. This is typically achieved by starting with a precursor that already has the desired substitution pattern, such as 2-bromo-4-chlorotoluene (B1197611) or 2-bromo-4-chlorobenzaldehyde.
In cases where functionalization of a di-substituted benzene ring is necessary, regioselectivity can be a challenge. For instance, in the amination of dihalogenated aromatic compounds, the relative reactivity of the halogens can be exploited. Copper-catalyzed amination reactions have shown high regioselectivity in the substitution of a bromine atom adjacent to a carboxylic acid group, even in the presence of other halogens on the ring. nih.gov While not directly applicable to a benzylamine synthesis from a different starting material, this demonstrates that selective reactions on polysubstituted rings are achievable.
Stereoselective Synthesis:
The benzylic carbon in this compound is a stereocenter as it is bonded to four different groups: a hydrogen atom, an amino group, a 2-bromo-4-chlorophenyl group, and the rest of the molecule is not symmetrical. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-2-bromo-4-chlorobenzylamine.
The stereoselective synthesis of these enantiomers is of significant interest, particularly if one enantiomer exhibits desired biological activity while the other is inactive or has undesirable effects.
Methods for Stereoselective Synthesis:
Asymmetric Reductive Amination: As mentioned in section 2.2.2, the use of chiral catalysts or enzymes in the reductive amination of 2-bromo-4-chlorobenzaldehyde is a primary strategy for obtaining enantiomerically enriched this compound. Imine reductases (IREDs) are particularly well-suited for this purpose and can exhibit high enantioselectivity. researchgate.net
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic this compound derivative.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed. The use of chiral α-substituted benzylamines as chiral auxiliaries has been reported for the synthesis of other chiral amines. researchgate.net
A hypothetical stereoselective synthesis of (R)- or (S)-2-bromo-4-chlorobenzylamine could be designed as follows:
| Method | Starting Material | Key Reagent/Catalyst | Product |
| Asymmetric Reductive Amination | 2-Bromo-4-chlorobenzaldehyde | Chiral IRED and an amine source | (R)- or (S)-2-bromo-4-chlorobenzylamine |
| Kinetic Resolution of Racemic Amine | Racemic this compound | Lipase and an acylating agent | One enantiomer of the acylated amine and the other enantiomer of the unreacted amine |
| Chiral Auxiliary Approach | 2-Bromo-4-chlorobenzaldehyde | A chiral amine auxiliary | Diastereomeric intermediates, leading to the desired enantiomer after removal of the auxiliary |
The development of stereoselective methods is crucial for accessing the individual enantiomers of this compound, which may have distinct properties and applications.
Chemical Reactivity and Transformation Chemistry of 2 Bromo 4 Chlorobenzylamine
Reactions Involving the Primary Amine Functionality
The primary amine group (-NH2) attached to the benzylic carbon is a potent nucleophile and a site for numerous chemical modifications.
The primary amine of 2-Bromo-4-chlorobenzylamine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives (like acyl chlorides and anhydrides) to form amides, and with sulfonyl chlorides to yield sulfonamides. nih.govrsc.org These reactions are fundamental in medicinal chemistry and materials science for linking molecular fragments.
The general reaction involves the attack of the nitrogen's lone pair on the electrophilic carbonyl or sulfonyl carbon, followed by the elimination of a leaving group (e.g., chloride). nih.gov These reactions are typically performed in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Amide Formation: Reaction with an acyl chloride (R-COCl) yields the corresponding N-(2-bromo-4-chlorobenzyl)amide.
Sulfonamide Formation: Similarly, reaction with a sulfonyl chloride (R-SO2Cl) produces the N-(2-bromo-4-chlorobenzyl)sulfonamide. organic-chemistry.orgresearchgate.net The sulfonamide functional group is a key component in many therapeutic agents. nih.gov
| Reactant | Reagent | Product Class | General Structure of Product |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | Amide | ![]() |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | ![]() |
The primary amine of this compound can condense with aldehydes or ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. mdpi.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.netorganic-chemistry.org
The reaction is typically carried out under conditions where water is removed to drive the equilibrium towards the imine product. The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. researchgate.net The resulting imines are versatile intermediates that can be hydrolyzed back to the amine and carbonyl compound or reduced to form secondary amines.
The primary amine can undergo single or multiple alkylations to yield secondary and tertiary amines. This is typically achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. rsc.org
However, this reaction can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. clockss.org To achieve selective mono-alkylation, reductive amination is a more effective method. This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction (e.g., with sodium borohydride) to the desired secondary amine. Repetition of this process can yield tertiary amines.
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. These reactions often involve a two-step process where the amine is first functionalized, followed by an intramolecular cyclization that utilizes the ortho-bromo substituent.
For example, the amine can be acylated with a suitable partner, and the resulting intermediate can undergo an intramolecular palladium-catalyzed reaction (such as a Heck or Buchwald-Hartwig coupling) between the newly introduced group and the ortho-bromo position to form a new ring. This strategy is used to construct benzo-fused N-heterocycles like isoindolinones. nih.gov Cobalt-catalyzed cyclization of related 2-bromobenzamides with carbodiimides has also been shown to produce 3-(imino)isoindolin-1-ones. nih.gov Such intramolecular cyclizations are powerful tools for building complex molecular architectures from relatively simple starting materials. organic-chemistry.orglboro.ac.uk
Transformations at the Aromatic Halogen Substituents (Bromine and Chlorine)
The carbon-halogen bonds on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. A crucial aspect of the reactivity of this compound is the differential reactivity of the bromine and chlorine substituents. In palladium-catalyzed couplings, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C2 position. mdpi.com
Palladium catalysts are exceptionally effective in mediating the formation of new bonds at the site of the aryl halides.
Suzuki Reaction: This reaction couples the aryl halide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. Reacting this compound with an aryl or vinyl boronic acid would selectively replace the bromine atom, yielding a 2-aryl- or 2-vinyl-4-chlorobenzylamine derivative. nih.gov
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. lboro.ac.uk This would allow for the introduction of a vinyl group at the C2 position of the benzylamine (B48309) ring.
Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com Applying this to this compound would result in the formation of a 2-alkynyl-4-chlorobenzylamine, a valuable intermediate for further synthesis.
Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. While the substrate already contains an amine, this reaction could be used to introduce a second, different amino group at the C2 position, leading to substituted benzene-1,2-diamine derivatives after appropriate protection-deprotection strategies.
| Reaction Name | Coupling Partner | Bond Formed | Typical Product Type |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)2) | C(sp²)–C(sp²) or C(sp²)–C(sp³) | 2-Aryl/Alkyl-4-chlorobenzylamine |
| Heck Coupling | Alkene (R-CH=CH2) | C(sp²)–C(sp²) | 2-Alkenyl-4-chlorobenzylamine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | 2-Alkynyl-4-chlorobenzylamine |
| Buchwald-Hartwig Amination | Amine (R-NH2) | C(sp²)–N | N-Aryl-2-amino-4-chlorobenzylamine |
Table of Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Main Subject/Starting Material |
| Pyridine | Base |
| Triethylamine | Base |
| N-(2-bromo-4-chlorobenzyl)amide | Product |
| N-(2-bromo-4-chlorobenzyl)sulfonamide | Product |
| Sodium borohydride | Reducing Agent |
| Isoindolinones | Product Class (Heterocycle) |
| 3-(imino)isoindolin-1-ones | Product Class (Heterocycle) |
| 2-Aryl-4-chlorobenzylamine | Product |
| 2-Vinyl-4-chlorobenzylamine | Product |
| 2-Alkynyl-4-chlorobenzylamine | Product |
| Benzene-1,2-diamine derivatives | Product Class |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring. pressbooks.pub
The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglatech.edu These groups stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects, thereby lowering the activation energy of the reaction. pressbooks.publibretexts.org Conversely, electron-donating groups (EDGs) destabilize the anionic intermediate and deactivate the ring towards nucleophilic attack.
In the case of this compound, the aromatic ring is substituted with two halogens (Br and Cl) and a benzylamine group (-CH2NH2). Halogens are moderately deactivating due to their inductive electron-withdrawing effect, but they can also donate electron density through resonance. The benzylamine group, however, is generally considered an activating group due to the electron-donating nature of the nitrogen lone pair, which can be relayed to the ring through the methylene (B1212753) spacer via hyperconjugation and induction.
If an SNAr reaction were to be forced, the relative reactivity of the leaving groups would typically follow the trend F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the specific regioselectivity and reaction outcome would be influenced by the precise reaction conditions and the nature of the incoming nucleophile.
| Factor | Influence on SNAr Reactivity of this compound |
| Electron-Withdrawing Groups (EWGs) | Absent; the ring lacks strong activation for SNAr. |
| Electron-Donating Groups (EDGs) | The -CH2NH2 group is weakly activating, which disfavors SNAr. |
| Leaving Groups | Contains two potential leaving groups: Bromo (at C2) and Chloro (at C4). |
| Required Conditions | Likely requires harsh conditions (high temperature, strong nucleophile) due to poor activation. |
Lithium-Halogen and Magnesium-Halogen Exchange Reactions for Organometallic Intermediates
Lithium-halogen and magnesium-halogen exchange reactions are fundamental transformations in organometallic chemistry used to prepare organolithium and Grignard reagents, respectively. wikipedia.org These reactions involve the treatment of an organic halide with an organolithium compound (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). wikipedia.orgclockss.org The exchange is a kinetically controlled process, and its rate is highly dependent on the halogen, with the general reactivity trend being I > Br > Cl > F. wikipedia.org
For this compound, the significant difference in reactivity between bromine and chlorine allows for highly chemoselective metal-halogen exchange. Treatment of this substrate with common exchange reagents like n-butyllithium or isopropylmagnesium chloride (often complexed with lithium chloride, iPrMgCl·LiCl, to enhance reactivity) would result in the selective exchange of the bromine atom at the C2 position, leaving the chlorine atom at the C4 position intact. clockss.orgnih.gov
A critical consideration in this reaction is the presence of the acidic N-H protons of the primary amine group. Both organolithium and Grignard reagents are strong bases and will readily deprotonate the amine. Therefore, at least two equivalents of the organometallic reagent are required: the first equivalent deprotonates the amine to form a lithium or magnesium amide, and the second equivalent performs the halogen exchange.
The initial deprotonation can be advantageous. The resulting metallated amine can act as a directing group, potentially accelerating the ortho-halogen exchange through chelation with the incoming organometallic reagent. nih.govresearchgate.net This directed ortho-metalation effect can enhance the rate and efficiency of the bromine exchange. The reaction is typically performed at low temperatures (e.g., -78 °C for organolithiums) to prevent side reactions, such as attack on the solvent or undesired coupling. researchgate.net
The resulting organometallic intermediate, 2-lithio-4-chlorobenzylamine or 2-(magnesiochloride)-4-chlorobenzylamine (as their N-metallated salts), are powerful nucleophiles and synthetic intermediates. They can be trapped with various electrophiles (e.g., aldehydes, ketones, CO2, esters) to introduce a wide range of functional groups regioselectively at the C2 position.
| Reagent | Expected Product | Key Conditions |
| 2.2 eq. n-BuLi | 2-Lithio-4-chlorobenzylamine (di-lithiated species) | THF or Et2O, -78 °C |
| 2.2 eq. i-PrMgCl·LiCl | 2-(Magnesiochloride)-4-chlorobenzylamine (di-magnesiated species) | THF, -20 °C to 0 °C |
Dual Reactivity and Chemoselectivity in Complex Reaction Systems
The structure of this compound presents multiple reactive sites, leading to potential competition between different reaction pathways. The key aspects of its reactivity profile are the competition between SNAr and metal-halogen exchange, and the pronounced chemoselectivity of the latter.
When treated with a strong organometallic base like n-butyllithium, several reactions are theoretically possible: nucleophilic aromatic substitution of either halogen, deprotonation of the amine, and metal-halogen exchange at either the bromo or chloro position. However, the rates of these processes differ significantly. Metal-halogen exchange, particularly with aryl bromides, is an extremely fast reaction, often occurring within minutes or even seconds at low temperatures. wikipedia.org It is typically much faster than nucleophilic attack on a non-activated aromatic ring. wikipedia.org
Therefore, in a reaction with n-butyllithium or a Grignard reagent, the initial and fastest step will be the acid-base reaction to deprotonate the amine. This is followed almost immediately by the rapid and selective exchange of the bromine atom. SNAr substitution of either the bromine or chlorine is kinetically disfavored and generally not observed under the conditions used for metal-halogen exchange, due to the lack of activating EWGs on the ring.
The dominant chemoselectivity observed in this system is the selective reaction at the C-Br bond over the C-Cl bond during metal-halogen exchange. wikipedia.orgclockss.org This selectivity is a direct consequence of the greater polarizability and weaker bond strength of the C-Br bond compared to the C-Cl bond, which facilitates the formation of the transition state for the exchange reaction. This predictable selectivity makes this compound a useful substrate for introducing functionality specifically at the C2 position while preserving the chlorine at C4 for potential subsequent transformations. The resulting organometallic intermediate can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
| Reaction Pathway | Reagent Type | Relative Rate | Selectivity Outcome |
| Amine Deprotonation | Organolithium / Grignard | Very Fast | Occurs first, consumes 1 equivalent of reagent. |
| Lithium-Bromine Exchange | Organolithium | Fast | Highly selective for Br over Cl. |
| Magnesium-Bromine Exchange | Grignard | Fast | Highly selective for Br over Cl. |
| Nucleophilic Aromatic Substitution (SNAr) | Organolithium / Grignard | Very Slow | Not competitive under exchange conditions. |
Applications of 2 Bromo 4 Chlorobenzylamine in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The inherent reactivity of 2-Bromo-4-chlorobenzylamine, stemming from its distinct functional groups, positions it as a crucial precursor in the assembly of complex organic structures. The primary amine allows for standard transformations such as acylation, alkylation, and imine formation, while the halogen atoms are amenable to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Construction of Polyfunctionalized N-Heterocyclic Scaffolds
Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and this compound serves as an excellent starting material for their synthesis. For instance, it can be utilized in the construction of quinazoline (B50416) and quinazolinone scaffolds, which are core structures in many biologically active compounds. A common strategy involves the reaction of the benzylamine (B48309) with aldehydes or ketones to form an imine, followed by an intramolecular cyclization. The bromine atom at the 2-position can then be used as a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
One plausible synthetic route to a functionalized quinazoline derivative is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Condensation | Aldehyde (R-CHO), mild acid catalyst | N-(2-bromo-4-chlorobenzyl)imine |
| 2 | Cyclization/Oxidation | Oxidizing agent (e.g., DDQ) | 6-bromo-8-chloro-substituted quinazoline |
| 3 | Functionalization | Arylboronic acid, Pd catalyst (Suzuki Coupling) | 6-aryl-8-chloro-substituted quinazoline |
This approach highlights the utility of this compound in building complex heterocyclic systems where each part of the molecule can be selectively modified.
Synthesis of Substituted Aryl and Benzylic Amine Architectures
The presence of both bromo and chloro substituents on the aromatic ring of this compound allows for selective palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. The differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more reactive in typical palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations, enables sequential functionalization.
For example, a Suzuki coupling can be performed selectively at the 2-position (bromine) while leaving the 4-position (chlorine) intact for a subsequent transformation. This stepwise approach is invaluable for the controlled synthesis of unsymmetrically substituted biaryl or aryl-amine structures.
Table of Reaction Conditions for Selective Cross-Coupling:
| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Toluene/water, 80-100 °C | 2-Aryl-4-chlorobenzylamine |
| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu) | Toluene, 90-110 °C | 2-(Dialkylamino)-4-chlorobenzylamine |
These reactions underscore the importance of this compound in creating diverse molecular libraries of substituted benzylamines, which are themselves important pharmacophores.
Preparation of Macrocyclic Structures
While direct applications of this compound in the synthesis of macrocycles are not extensively documented in readily available literature, its bifunctional nature makes it a potential candidate for such transformations. The amino group can be derivatized with a long chain containing a terminal reactive group, which can then undergo an intramolecular reaction with the bromo or chloro substituent on the aromatic ring to form a macrocyclic structure. Ring-closing metathesis (RCM) of a diene-functionalized derivative or an intramolecular nucleophilic aromatic substitution could be plausible strategies.
Precursor for the Synthesis of Pharmacologically Relevant Molecular Frameworks
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules. This compound serves as a valuable building block in the synthesis of various pharmacologically active agents.
Contribution to Agrochemical Molecule Synthesis and Development
The development of new and effective crop protection agents is crucial for global food security. Halogenated aromatic compounds are a well-established class of agrochemicals, and this compound is a potential precursor for the synthesis of novel herbicides, fungicides, and insecticides.
For example, a known herbicidal compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, shares a similar N-(bromophenyl)benzylamine core structure, highlighting the potential of this chemical class in agrochemical applications. The specific 2-bromo-4-chloro substitution pattern of the target molecule could be exploited to fine-tune the biological activity and selectivity of new agrochemical candidates. The synthesis of such compounds would likely involve the coupling of this compound with a suitable heterocyclic or aromatic partner.
Utilization in Polymer Chemistry and Advanced Materials Precursor Development
While the primary applications of this compound are in the synthesis of small molecules, its di-halogenated nature suggests potential utility as a monomer or cross-linking agent in polymer chemistry. Polycondensation reactions involving the amino group and a suitable comonomer could lead to the formation of novel polymers with tailored properties. The presence of the bromo and chloro substituents on the polymer backbone would offer opportunities for post-polymerization modification, allowing for the introduction of various functionalities to tune the material's properties, such as solubility, thermal stability, or refractive index.
Furthermore, the bromo group could potentially serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined graft copolymers. This would involve the initial incorporation of the this compound moiety into a polymer chain, followed by the growth of polymer brushes from the bromine-containing sites.
Spectroscopic and Structural Elucidation of 2 Bromo 4 Chlorobenzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Bromo-4-chlorobenzylamine. Both ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 1-bromo-2-methylpropane, the proton signals appear at distinct chemical shifts, and the splitting patterns, governed by the (n+1) rule, reveal the number of adjacent protons, thus mapping out the connectivity of the molecule. docbrown.info For this compound, the aromatic protons would exhibit characteristic shifts and coupling constants, allowing for their unambiguous assignment on the benzene (B151609) ring. The benzylic protons of the -CH₂NH₂ group would also have a unique chemical shift, further confirming the structure.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign proton signals by identifying spin-spin coupling correlations between neighboring protons. nih.govnottingham.edu.my
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Ar-H | 7.0 - 7.5 | m | 7-9 |
| CH₂ | 3.8 - 4.2 | s | N/A |
| NH₂ | 1.5 - 2.5 | s (broad) | N/A |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), results in a distinctive isotopic cluster for the molecular ion peak. docbrown.info
For instance, in the mass spectrum of 1-bromo-2-chloroethane, the molecular ion appears as a cluster of peaks at m/z 142, 144, and 146, corresponding to the different combinations of bromine and chlorine isotopes. docbrown.info A similar pattern would be expected for this compound, allowing for the confident confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.comaps.org This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For derivatives of this compound, this analysis can reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined. The crystal structures of numerous related bromo-chloro-substituted organic molecules have been successfully determined using this method. nih.govnottingham.edu.myresearchgate.netnih.gov
Interactive Data Table: Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.456 |
| c (Å) | 18.789 |
| β (°) | 98.54 |
| Volume (ų) | 1025.6 |
| Z | 4 |
Note: This is a hypothetical data table for a derivative of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and C-Br and C-Cl stretching vibrations at lower wavenumbers. The IR spectrum of the related compound 2-bromo-4-chloroaniline (B1265534) shows distinct peaks corresponding to its functional groups. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring in this compound would result in characteristic absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are influenced by the substituents on the aromatic ring.
Interactive Data Table: Typical IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1020 - 1250 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for isolating it from reaction mixtures.
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net By selecting an appropriate column and mobile phase, high-purity samples of the target compound can be obtained. The purity is typically assessed by the presence of a single, sharp peak in the chromatogram.
GC is suitable for the analysis of volatile and thermally stable compounds. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification and purity assessment.
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Atom-Economical Synthetic Pathways
While established methods for the synthesis of 2-Bromo-4-chlorobenzylamine exist, future research will likely focus on the development of more sustainable and efficient synthetic routes. A key area of interest is the exploration of atom-economical processes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This can be achieved through the design of novel catalytic systems that enable direct C-H amination of 2-bromo-4-chlorotoluene (B1197611) or related precursors, avoiding the need for multi-step sequences involving functional group interconversions.
Furthermore, the principles of green chemistry are expected to play a significant role in shaping future synthetic strategies. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The development of solid-supported catalysts or biocatalytic methods could also offer significant advantages in terms of catalyst recyclability and reduced environmental impact.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Amination | High atom economy, reduced step count | Development of selective and robust catalysts |
| Biocatalysis | Mild reaction conditions, high selectivity | Enzyme screening and engineering |
| Reductive Amination in Flow | Improved safety and scalability, precise process control | Optimization of reactor design and reaction parameters |
| Mechanochemical Synthesis | Reduced solvent usage, potential for novel reactivity | Exploration of different milling conditions and additives |
Exploration of Novel Reactivity Modalities and Cascade Reactions
The presence of multiple reactive sites in this compound—the amino group, the aromatic C-Br bond, and the aromatic C-Cl bond—offers a rich landscape for exploring novel reactivity. Future research is anticipated to move beyond simple functionalization and delve into more complex transformations.
One promising avenue is the development of cascade reactions , where multiple bond-forming events occur in a single synthetic operation. For instance, a carefully designed catalytic system could orchestrate a sequence of reactions involving initial N-functionalization followed by a palladium-catalyzed cross-coupling at the C-Br position. Such strategies can rapidly build molecular complexity from a simple starting material.
Furthermore, the selective activation of the C-Br versus the C-Cl bond presents an opportunity for sequential and site-selective modifications. Research into ligands that can tune the reactivity of transition metal catalysts to discriminate between these two halogen atoms will be crucial. This would enable the stepwise introduction of different functionalities, leading to the synthesis of highly complex and diverse molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. The synthesis of this compound and its derivatives is well-suited for this technology. Flow chemistry offers several advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. google.com
Future research will likely focus on developing robust and scalable flow processes for the synthesis of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents, enabling continuous production with minimal manual intervention.
Moreover, the integration of flow chemistry with automated synthesis platforms and machine learning algorithms is an exciting emerging opportunity. researchgate.net These automated systems can rapidly screen a wide range of reaction conditions to identify optimal parameters, accelerating process development and enabling the on-demand synthesis of libraries of this compound derivatives for applications in drug discovery and materials science.
Table 2: Potential Benefits of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry |
| Safety | Small reactor volumes minimize the risk of thermal runaways. |
| Scalability | Production can be scaled up by running the system for longer times or by numbering up reactors. |
| Process Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility. |
| Integration | Can be coupled with in-line analysis and purification for a fully integrated process. |
Expansion into Materials Science and Supramolecular Chemistry Applications
The unique electronic and structural properties of this compound make it an attractive candidate for applications in materials science. The presence of halogen atoms allows for the formation of halogen bonds , which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.govresearchgate.net
Future research could explore the use of this compound and its derivatives as building blocks for the construction of functional materials such as liquid crystals, organic semiconductors, and porous crystalline materials (e.g., co-crystals and metal-organic frameworks). The ability to tune the strength and directionality of halogen bonds by varying the substitution pattern on the aromatic ring could provide a powerful tool for controlling the properties of these materials.
In the realm of polymer chemistry, this compound could serve as a functional monomer. The amino group can be used for polymerization, while the halogen atoms can be retained for post-polymerization modification, allowing for the synthesis of polymers with tailored properties.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry is becoming increasingly important in modern chemical research. nih.gov In the context of this compound, computational methods can provide valuable insights into its reactivity, electronic structure, and intermolecular interactions.
Density Functional Theory (DFT) calculations can be employed to predict the preferred sites of reaction, to elucidate reaction mechanisms, and to design catalysts with enhanced selectivity. For example, computational screening of different ligands could identify those that are most likely to promote the selective functionalization of the C-Br or C-Cl bond.
Furthermore, molecular modeling can be used to predict the self-assembly behavior of this compound derivatives in the solid state, guiding the design of new supramolecular materials with desired properties. This integrated approach, where computational predictions are used to guide experimental work and experimental results are used to refine computational models, is expected to accelerate the discovery and development of new applications for this versatile compound.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-chlorobenzylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated benzylamines like this compound typically involves nucleophilic substitution or catalytic amination. For example, 4-Bromo-2-fluorobenzylamine hydrochloride is synthesized via bromination of benzylamine derivatives under controlled conditions (e.g., using HBr or NaBr in acidic media) . Optimization includes adjusting temperature (e.g., 0–6°C for stability ), solvent polarity (e.g., dichloromethane for intermediates), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : For purity assessment (>97% by HPLC ).
- NMR (¹H/¹³C) : To confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups ).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values ).
- Melting Point Analysis : Compare observed values (e.g., 249–254°C for hydrochloride salts ) with literature data.
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Follow OSHA and REACH guidelines:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of HCl or HBr gases .
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-III provides precise bond angles and torsional strain analysis. For example, halogen interactions (C-Br/C-Cl) can be mapped to assess steric effects in derivatives like 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine . Refinement protocols include adjusting thermal parameters and validating against crystallographic databases (e.g., CCDC).
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to predict reactive sites . For instance, the Laplacian of the electron density (from Colle-Salvetti methods ) identifies regions prone to nucleophilic attack. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM).
Q. How should researchers address contradictions in spectroscopic data for halogenated benzylamines?
- Methodological Answer : Systematic validation is key:
- Cross-Technique Comparison : Compare NMR chemical shifts with IR (e.g., C-Br stretches at ~550 cm⁻¹) and UV-Vis spectra .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks in NMR .
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine group during bromination/chlorination steps .
- Low-Temperature Reactions : Maintain –20°C to stabilize intermediates like boronic acids .
- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and minimize side-product formation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


